molecular formula C19H17N5O4 B11035935 Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate

Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate

Cat. No.: B11035935
M. Wt: 379.4 g/mol
InChI Key: FCNOFKAAXGALJE-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines multiple rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave irradiation and avoiding catalysts, can be applied to scale up the synthesis process. This approach ensures high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate stands out due to its unique combination of rings and functional groups, which contribute to its potent biological activities and versatility in various applications. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 11-(2-methoxyethyl)-10-oxo-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate

InChI

InChI=1S/C19H17N5O4/c1-27-9-8-23-11-14(18(26)28-2)15-13(17(23)25)10-20-19-21-16(22-24(15)19)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

FCNOFKAAXGALJE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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